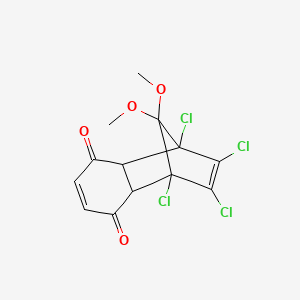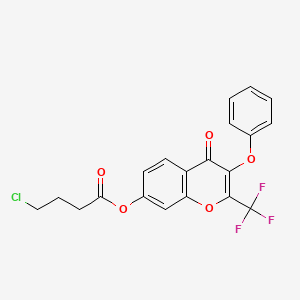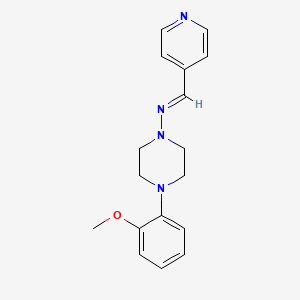
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- is a complex organic compound with a unique structure It is characterized by the presence of multiple chlorine atoms and methoxy groups, which contribute to its distinct chemical properties
准备方法
The synthesis of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve efficient and cost-effective synthesis.
化学反应分析
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the study of enzyme interactions and metabolic pathways. In medicine, it may be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. In industry, it can be used in the development of new materials with unique properties .
作用机制
The mechanism of action of 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed biological effects .
相似化合物的比较
1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- can be compared with other similar compounds, such as 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione and Cyclopentadienebenzoquinone . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of chlorine and methoxy groups in 1,4-Methanonaphthalene-5,8-dione, 1,2,3,4-tetrachloro-1,4,4a,8a-tetrahydro-9,9-dimethoxy- makes it unique and may contribute to its distinct biological and chemical activities .
属性
CAS 编号 |
50874-38-9 |
|---|---|
分子式 |
C13H10Cl4O4 |
分子量 |
372.0 g/mol |
IUPAC 名称 |
1,8,9,10-tetrachloro-11,11-dimethoxytricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)7-5(18)3-4-6(19)8(7)12(13,17)10(15)9(11)14/h3-4,7-8H,1-2H3 |
InChI 键 |
DCGCFQBJRLWZID-UHFFFAOYSA-N |
规范 SMILES |
COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)C=CC3=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11972565.png)





![2,4-diiodo-6-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11972613.png)
![ethyl (2E)-2-[3-(acetyloxy)-4-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972614.png)

![2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-5-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11972621.png)


![4-({(E)-[4-(Methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972642.png)
![4-[2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11972647.png)
